molecular formula C12H9ClFNO2S B2699102 3-chloro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 670271-88-2

3-chloro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B2699102
CAS No.: 670271-88-2
M. Wt: 285.72
InChI Key: YWSAQTXYJAHTIK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorophenyl)benzenesulfonamide is a fluorinated sulfonamide derivative of interest in chemical and pharmaceutical research. This compound features a benzene sulfonamide core substituted with chlorine and fluorophenyl groups, a structure known to confer significant bioactive potential. The synthesis of such compounds typically involves the reaction of the corresponding aniline, in this case 2-fluoroaniline, with an appropriate benzenesulfonyl chloride derivative under basic conditions, often in a solvent like dichloromethane . Fluorinated benzenesulfonamides are privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets. The sulfonamide group can act as a key pharmacophore, capable of forming hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their activity . The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence the molecule's properties; fluorine, in particular, is known to enhance lipophilicity, metabolic stability, and membrane permeability, while the chlorine atom can influence binding affinity and selectivity . This structural motif is found in compounds investigated for a range of biological activities. Research on analogous molecules has demonstrated potential as enzyme inhibitors, including the inhibition of carbonic anhydrase, an target explored in oncology research . Furthermore, structurally similar N-(halophenyl)benzenesulfonamides have been studied for their antimicrobial properties, showing efficacy against various Gram-positive and Gram-negative bacteria, and for their antiproliferative effects, inducing apoptosis in cancer cell lines such as HeLa and MCF-7 . The ongoing exploration of benzenesulfonamide derivatives also extends to their use as building blocks for developing antiviral agents, with some derivatives showing potent activity against targets like the HIV-1 capsid protein . Researchers value this compound as a versatile intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering new therapeutic candidates. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAQTXYJAHTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+2-fluoroaniline3-chloro-N-(2-fluorophenyl)benzenesulfonamide+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{2-fluoroaniline} \rightarrow \text{3-chloro-N-(2-fluorophenyl)benzenesulfonamide} + \text{HCl} 3-chlorobenzenesulfonyl chloride+2-fluoroaniline→3-chloro-N-(2-fluorophenyl)benzenesulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biological Research

Antimicrobial Properties
Research indicates that 3-chloro-N-(2-fluorophenyl)benzenesulfonamide exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation. This property makes it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

Pharmaceutical Development
Ongoing research is exploring the compound's potential as an active pharmaceutical ingredient or intermediate in drug development. Its ability to inhibit specific enzymes positions it as a promising candidate for therapeutic applications, particularly in treating infections and cancer.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings support the compound's potential use in developing new antibacterial therapies .

Anticancer Activity Study

Another study focused on the cytotoxic effects of the compound against various cancer cell lines. The results showed that:

Cell LineIC50 (µM)
MCF-7 (breast)15 ± 2
A549 (lung)20 ± 3

This data suggests that 3-chloro-N-(2-fluorophenyl)benzenesulfonamide may be effective in combination therapies to enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Benzene Ring) N-Aryl Group Molecular Weight (g/mol) Notable Interactions/Properties
3-Chloro-N-(2-fluorophenyl)benzenesulfonamide 3-Cl 2-Fluorophenyl 281.73* Potential C-H···O, C-H···F interactions
3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide 3-Cl, 4-OCH₃ 4-Chlorophenyl 332.20 Enhanced steric hindrance; Cl and OCH₃ electronic effects
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide 3-NH₂, 4-OH 3-Chlorophenyl 298.75 Strong H-bond donors (NH₂, OH); increased solubility
3-Chloro-N-(2-methylphenyl)benzenesulfonamide 3-Cl 2-Methylphenyl 261.73* Steric effects from methyl group; weaker H-bonding
3-Chloro-N-(2-chlorophenyl)benzenesulfonamide 3-Cl 2-Chlorophenyl 266.11 Monoclinic P21/n crystal system; Cl···Cl interactions

*Calculated based on molecular formula.

Intermolecular Interactions and Polymorphism

  • Target Compound : While direct data on 3-chloro-N-(2-fluorophenyl)benzenesulfonamide’s crystal structure is lacking, related benzamide analogs (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) exhibit polymorphism influenced by C-H···π, C-H···O, and halogen (F, Cl) interactions. For example, polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide show varying contributions of C-H···π interactions (20.7–25.8%) depending on the crystal form .
  • Methoxy and Halogen Substituents : The introduction of methoxy (e.g., 3-chloro-4-methoxy-N-(4-chlorophenyl)benzenesulfonamide ) or additional halogens (e.g., 3-chloro-N-(2-chlorophenyl)benzenesulfonamide ) alters packing efficiency. Chlorine atoms participate in Cl···Cl and Cl···π contacts, while methoxy groups enhance dipole-dipole interactions.

Biological Activity

3-Chloro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative with notable biological activity, particularly in the context of antibacterial and anticancer properties. This article explores its biochemical mechanisms, pharmacological effects, and relevant case studies.

Overview of the Compound

  • Chemical Structure : 3-Chloro-N-(2-fluorophenyl)benzenesulfonamide has the molecular formula C12H9ClFNO2SC_{12}H_9ClFNO_2S. It features a sulfonamide group attached to a benzene ring, substituted with a chlorine atom and a fluorophenyl group.
  • Classification : As a member of the sulfonamide class, it primarily exhibits antimicrobial activity through the inhibition of bacterial folic acid synthesis.

Target Enzyme : The primary mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid biosynthesis. By inhibiting this enzyme, 3-chloro-N-(2-fluorophenyl)benzenesulfonamide prevents the formation of dihydrofolic acid, a precursor for folic acid synthesis essential for bacterial growth.

Biochemical Pathways : The compound's action disrupts bacterial proliferation by interfering with essential metabolic pathways. This inhibition leads to reduced cell division and ultimately bacterial cell death.

Pharmacokinetics

  • Absorption and Distribution : Sulfonamides are generally well absorbed in the gastrointestinal tract and distributed widely throughout body tissues.
  • Metabolism : The compound is metabolized in the liver, where it may undergo various transformations that can influence its biological activity.
  • Excretion : It is primarily excreted via urine, which can affect its therapeutic efficacy and potential toxicity.

Anticancer Activity

Recent studies indicate that derivatives of sulfonamides, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide, exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro tests have shown that certain sulfonamide derivatives can induce apoptosis in various cancer cell lines. While specific data on this compound's anticancer activity is limited, related compounds have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell LineIC50 Value (μM)Mechanism of Action
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideHCT-11636Induces apoptosis
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideHeLa34Induces apoptosis
3-Chloro-N-(2-fluorophenyl)benzenesulfonamide (hypothetical data)TBDTBDTBD

Case Studies

  • Antitumor Activity : A study on related sulfonamide derivatives showed significant cytotoxic effects on cancer cell lines through apoptosis induction. The most active compounds exhibited IC50 values indicating strong potential for further development as anticancer agents .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that modifications in the sulfonamide structure could enhance its selectivity and potency against specific targets within cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2-fluorophenyl)benzenesulfonamide?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Post-reaction purification via column chromatography (petroleum ether/dichloromethane mixtures) yields the product . For analogs, regioselective functionalization can be achieved using palladium-catalyzed cross-coupling or copper-mediated Ullmann reactions .
  • Key Data : Yield optimization (e.g., 62% in related sulfonamide syntheses) and purity validation via 1H^1H/13C^{13}C NMR and HRMS are critical .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π, hydrogen bonding). Monoclinic space groups (e.g., P21/cP2_1/c) are common for sulfonamides .
  • Spectroscopy : 1H^1H NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C NMR (δ 120–140 ppm for aromatic carbons), and IR (S=O stretching at ~1166 cm1^{-1}) confirm functional groups .
    • Validation : Crystallographic data (e.g., RR-factor < 0.055) are validated using SHELXL refinement and PLATON for symmetry checks .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodology : Polymorphs arise from varying crystallization conditions (solvent, temperature). For example, differences in C–H···π interactions (contributing 20–25% to Hirshfeld surfaces) can lead to distinct packing motifs. Use high-resolution synchrotron data and temperature-dependent crystallography to track phase transitions. Validate using the Cambridge Structural Database (CSD) to compare with analogous structures .
  • Case Study : In 3-chloro-N-(2-fluorophenyl)benzamide polymorphs, directional H···I interactions in Form IIA contributed 9.5% to the fingerprint plot, absent in Form IIB .

Q. What computational strategies predict the biological activity of this sulfonamide?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydropteroate synthase or 11β-HSD1). Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl/F) with bioactivity. For example, 4-chloro analogs showed enhanced antimicrobial activity due to increased lipophilicity (logP ~3.2) .
    • Validation : Cross-validate docking results with in vitro assays (e.g., IC50_{50} values against bacterial strains) .

Q. How do substituents on the aryl rings influence the compound’s reactivity and stability?

  • Methodology :

  • Electron Density Analysis : Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) reveal charge distribution. The 2-fluorophenyl group reduces electron density at the sulfonamide nitrogen, increasing resistance to hydrolysis .
  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (>250°C) indicate thermal stability, critical for agrochemical applications .
    • Case Study : In N-(aryl)arylsulfonamides, para-substituents (e.g., Cl) enhance crystallinity, while meta-substituents increase solubility .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Structural data from PubChem and crystallographic studies (e.g., Acta Crystallographica) are prioritized for reliability .
  • Advanced methodologies assume access to high-resolution instrumentation (e.g., 500 MHz NMR, synchrotron XRD).

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